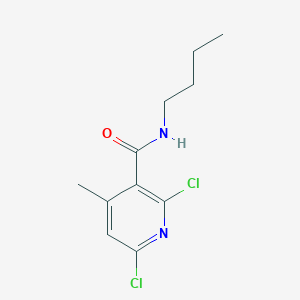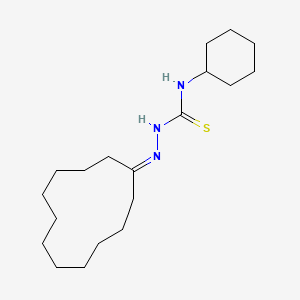![molecular formula C15H19ClN4O3 B4622769 2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide](/img/structure/B4622769.png)
2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide
Overview
Description
The compound "2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide" belongs to a class of chemicals known for their intricate synthesis processes and diverse chemical and physical properties. While specific literature directly addressing this compound was not found, insights can be drawn from studies on closely related compounds, providing a foundational understanding of its chemical behavior and properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the formation of piperazine derivatives followed by various functionalization reactions. For instance, derivatives of piperazine have been synthesized through reactions involving chloromethyl and nitrophenyl components, indicating a complex synthesis pathway that could be analogous to our compound of interest (Wang et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds reveals weak intramolecular C—H⋯N interactions and the presence of intermolecular hydrogen bonds, which play a crucial role in the stabilization of the crystal structure. Such insights hint at the possible structural characteristics of "2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide," suggesting a complex arrangement of atoms and bonds contributing to its stability and reactivity (Wang et al., 2006).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including hydrosilylation and reactions with trichlorosilane, reflecting their reactive nature and potential for further functionalization. These reactions are influenced by the substituents present on the piperazine ring and the surrounding chemical environment, suggesting that "2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide" could exhibit similar reactivity patterns (Wang et al., 2006).
Scientific Research Applications
Synthesis of Polyamides
Researchers have explored the synthesis of polyamides containing uracil and adenine through reactions involving similar chemical structures. For instance, the addition reaction of uracil and adenine to dimethyl methylenesuccinate, followed by hydrolysis, has been used to create polyamides with specific side groups, indicating a method of synthesizing complex polymers for potential applications in materials science (Hattori & Kinoshita, 1979).
Antimicrobial Activities
Another significant area of research involves the synthesis of novel compounds with antimicrobial properties. For example, some new 1,2,4-triazole derivatives have been synthesized and shown to possess good or moderate activities against test microorganisms. This research demonstrates the potential of compounds with similar structures in developing new antimicrobial agents (Bektaş et al., 2010).
Biological Screening
Compounds derived from similar chemical structures have been synthesized and assessed for their biological activity, including their effectiveness against bacteria and fungi. This indicates the potential of such compounds in medical and pharmaceutical applications, particularly in developing new therapeutic agents (J.V.Guna et al., 2009).
properties
IUPAC Name |
2-[2-(4-chloroanilino)-2-oxoethyl]-N-ethyl-3-oxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3/c1-2-17-15(23)20-8-7-18-14(22)12(20)9-13(21)19-11-5-3-10(16)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,17,23)(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYGLYLRGLSGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCNC(=O)C1CC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4622703.png)

![4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4622717.png)
![methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4622725.png)
![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4622765.png)


![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)
![2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)